molecular formula C9H14F2S B13508243 7,7-Difluorospiro[3.5]nonane-2-thiol

7,7-Difluorospiro[3.5]nonane-2-thiol

Cat. No.: B13508243
M. Wt: 192.27 g/mol
InChI Key: APURIWQNDLJIRO-UHFFFAOYSA-N
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Description

7,7-Difluorospiro[3.5]nonane-2-thiol is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single carbon atom (spiro center). The molecule features a thiol (-SH) group at the 2-position and two fluorine atoms at the 7,7-positions of the spiro[3.5]nonane backbone. This structural motif combines the steric constraints of the spiro system with the electronic effects of fluorine and the nucleophilic reactivity of the thiol group.

Properties

Molecular Formula

C9H14F2S

Molecular Weight

192.27 g/mol

IUPAC Name

7,7-difluorospiro[3.5]nonane-2-thiol

InChI

InChI=1S/C9H14F2S/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h7,12H,1-6H2

InChI Key

APURIWQNDLJIRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(C2)S)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorospiro[3.5]nonane-2-thiol typically involves the reaction of a suitable precursor with fluorinating agents. One common method includes the use of sulfur-containing compounds and fluorinating reagents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7,7-Difluorospiro[3.5]nonane-2-thiol can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Sulfides: from reduction.

  • Various substituted products from nucleophilic substitution.

Scientific Research Applications

Chemistry: 7,7-Difluorospiro[3.5]nonane-2-thiol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology and Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and biochemical studies, where it can be used to probe biological pathways and mechanisms.

Industry: In materials science, this compound is explored for its potential in creating advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 7,7-Difluorospiro[3.5]nonane-2-thiol exerts its effects involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with various biomolecules, influencing their function and activity. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Spirocyclic Analogs

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
This compound C₉H₁₃F₂S Thiol (-SH), Difluoro (-F₂) 206.26 Combines spiro constraint, fluorine electronegativity, and thiol reactivity
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane C₈H₁₄O₂S Thiaether (-S-), Dioxa (-O₂), Dimethyl 174.26 Sulfur in ether-like configuration; methyl groups enhance hydrophobicity
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane C₁₅H₂₂N₂ Diazaspiro, Benzyl, Methyl 230.35 Nitrogen-rich spiro system; aromatic benzyl group for π-π interactions
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride C₇H₁₃ClNO₂S Sulfone (-SO₂), Azaspiro 239.18 (base) Oxidized sulfur (sulfone) enhances polarity; azaspiro for basicity
2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane hydrochloride C₁₄H₁₈FNO·HCl Fluorophenoxy, Azaspiro 271.76 Fluorine and ether linkage; spiro-NH for hydrogen bonding

Physicochemical Properties

  • Solubility: Thiol-containing compounds (e.g., this compound) are expected to exhibit moderate water solubility due to the polar -SH group, though fluorine substitution may reduce solubility compared to hydroxyl or amine analogs . Sulfone derivatives (e.g., 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide) show higher polarity, likely improving aqueous solubility . Diazaspiro compounds (e.g., 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane) are more lipophilic due to aromatic substituents, favoring membrane permeability .
  • Stability: Thiol groups are prone to oxidation, forming disulfides; this contrasts with sulfones () or ethers (), which are more stable under oxidative conditions . Fluorine substitution (as in the target compound) enhances thermal and metabolic stability compared to non-fluorinated analogs like 7,7-dimethyl derivatives .

Research Findings and Implications

  • Fluorine vs.
  • Thiol Reactivity : Unlike sulfones () or ethers (), the thiol group in the target compound offers nucleophilic reactivity for conjugation or redox-sensitive applications, albeit with stability trade-offs .

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